molecular formula C15H14O3 B6397179 4-(2,5-Dimethylphenyl)-3-hydroxybenzoic acid, 95% CAS No. 1261954-48-6

4-(2,5-Dimethylphenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6397179
CAS RN: 1261954-48-6
M. Wt: 242.27 g/mol
InChI Key: TZBCFBPWTRNRNW-UHFFFAOYSA-N
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Description

4-(2,5-Dimethylphenyl)-3-hydroxybenzoic acid (95%) is a white crystalline powder that is used in scientific research and laboratory experiments. The compound is also known as 4-DMPHB, and is a derivative of benzoic acid. It is used as an intermediate in the synthesis of other compounds, and has been studied for its potential applications in biological research.

Scientific Research Applications

4-DMPHB has been studied for its potential applications in biological research. It has been used as an inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are pro-inflammatory mediators that are involved in the pathogenesis of several diseases, including asthma and rheumatoid arthritis. 4-DMPHB has also been used as a substrate for the enzyme aromatase, which is involved in the biosynthesis of estrogens. In addition, it has been used in the synthesis of other compounds, including 4-amino-3-hydroxybenzoic acid, which is used as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-DMPHB depends on its application. When used as an inhibitor of 5-lipoxygenase, the compound binds to the active site of the enzyme and prevents the formation of leukotrienes. When used as a substrate for aromatase, it is converted into 4-amino-3-hydroxybenzoic acid, which is then used in the synthesis of estrogens.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMPHB depend on its application. When used as an inhibitor of 5-lipoxygenase, the compound prevents the formation of leukotrienes, which reduces inflammation. When used as a substrate for aromatase, it is converted into 4-amino-3-hydroxybenzoic acid, which is then used in the synthesis of estrogens. Estrogens are hormones that play an important role in the development and maintenance of female sexual characteristics and reproductive health.

Advantages and Limitations for Lab Experiments

The main advantage of 4-DMPHB is its high purity, which makes it ideal for use in laboratory experiments. It is also relatively inexpensive and easy to obtain, and is stable under a wide range of conditions. The main limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are numerous potential future directions for the use of 4-DMPHB in scientific research and laboratory experiments. It could be used in the synthesis of other compounds, such as 4-amino-3-hydroxybenzoic acid, which is used as an intermediate in the synthesis of pharmaceuticals. It could also be studied for its potential applications in the treatment of diseases, such as asthma and rheumatoid arthritis. Additionally, it could be used as a substrate for the enzyme aromatase, which is involved in the biosynthesis of estrogens. Finally, it could be used in the development of new methods for the synthesis of other compounds.

Synthesis Methods

4-DMPHB is synthesized through a multi-step process which involves the reaction of 2,5-dimethylphenylboronic acid with 3-hydroxybenzoic acid in the presence of a palladium catalyst. The reaction is conducted in a solvent such as acetic acid, and the resulting product is then purified by recrystallization. The purity of the compound is determined by HPLC analysis, and the final product is typically 95% pure.

properties

IUPAC Name

4-(2,5-dimethylphenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-9-3-4-10(2)13(7-9)12-6-5-11(15(17)18)8-14(12)16/h3-8,16H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBCFBPWTRNRNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=C(C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688953
Record name 2-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261954-48-6
Record name 2-Hydroxy-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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